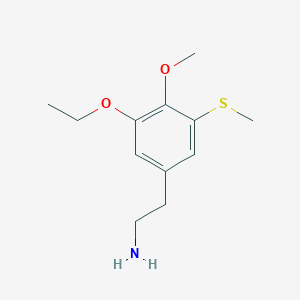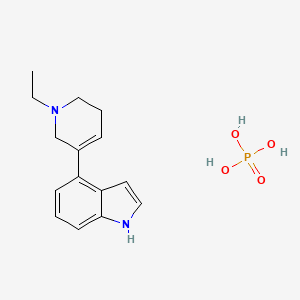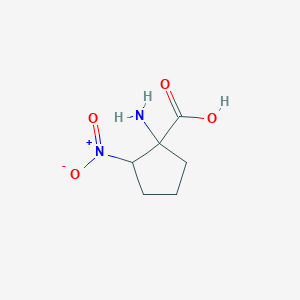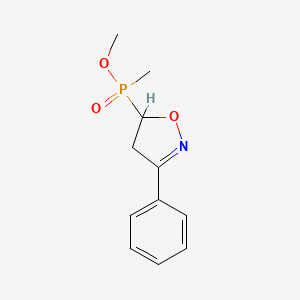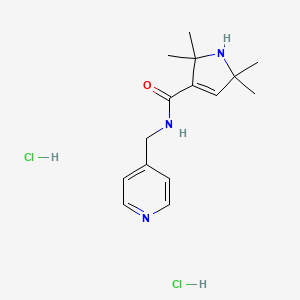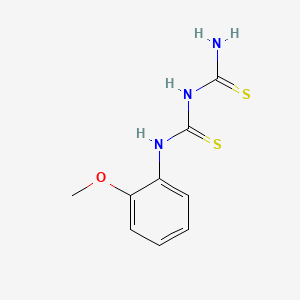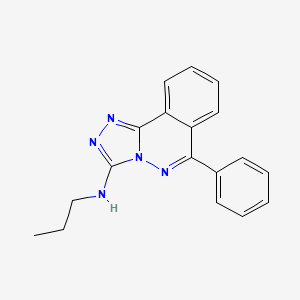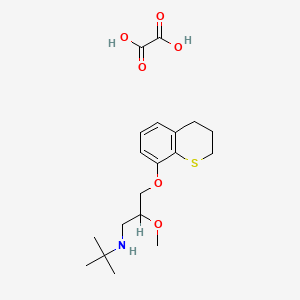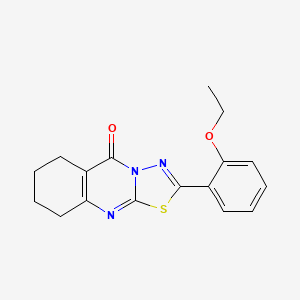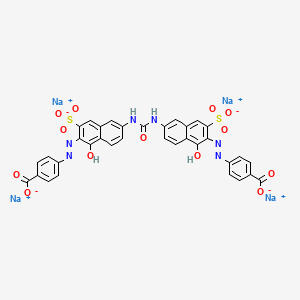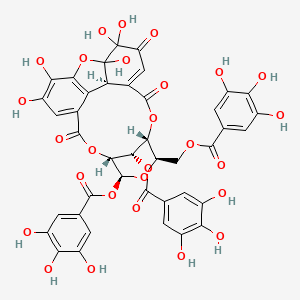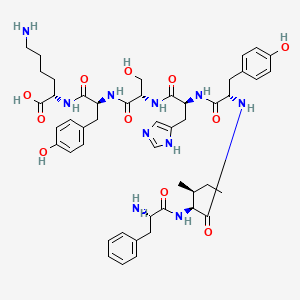
H-Phe-ile-tyr-his-ser-tyr-lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Phe-ile-tyr-his-ser-tyr-lys-OH is a heptapeptide composed of the amino acids phenylalanine, isoleucine, tyrosine, histidine, serine, tyrosine, and lysine. This peptide has been studied for its potential effects on learning and memory processes, as well as its ability to modulate certain behavioral responses in animal models .
Preparation Methods
The synthesis of H-Phe-ile-tyr-his-ser-tyr-lys-OH is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial production methods for peptides like this compound often involve large-scale SPPS, which can be automated to increase efficiency and yield .
Chemical Reactions Analysis
H-Phe-ile-tyr-his-ser-tyr-lys-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residues in the peptide can be oxidized to form dityrosine cross-links. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracetic acid.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The peptide serves as a model compound for studying peptide synthesis and modification techniques.
Biology: It is used to investigate the role of peptides in cellular signaling and regulation.
Industry: The peptide can be used in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
The mechanism by which H-Phe-ile-tyr-his-ser-tyr-lys-OH exerts its effects involves its interaction with specific receptors and signaling pathways in the brain. The peptide has been shown to modulate the release of neurotransmitters and influence synaptic plasticity, which are critical for learning and memory processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the peptide interacts with receptors involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis .
Comparison with Similar Compounds
H-Phe-ile-tyr-his-ser-tyr-lys-OH can be compared to other peptides with similar structures and functions, such as:
This compound: This peptide has a similar amino acid sequence but may differ in specific residues or modifications.
This compound: Another peptide with a similar structure, but with variations in the sequence that may alter its biological activity.
The uniqueness of this compound lies in its specific sequence and the resulting biological effects, which distinguish it from other peptides with similar compositions .
Properties
CAS No. |
78107-95-6 |
|---|---|
Molecular Formula |
C48H64N10O11 |
Molecular Weight |
957.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C48H64N10O11/c1-3-28(2)41(58-42(62)35(50)21-29-9-5-4-6-10-29)47(67)56-38(23-31-14-18-34(61)19-15-31)44(64)55-39(24-32-25-51-27-52-32)45(65)57-40(26-59)46(66)54-37(22-30-12-16-33(60)17-13-30)43(63)53-36(48(68)69)11-7-8-20-49/h4-6,9-10,12-19,25,27-28,35-41,59-61H,3,7-8,11,20-24,26,49-50H2,1-2H3,(H,51,52)(H,53,63)(H,54,66)(H,55,64)(H,56,67)(H,57,65)(H,58,62)(H,68,69)/t28-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
UGNHRSCFXDKXMM-KOOAXUMWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


